molecular formula C20H19N5O5S B2588712 methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-83-5

methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2588712
CAS No.: 689749-83-5
M. Wt: 441.46
InChI Key: CYWIQUIWUDCVGH-UHFFFAOYSA-N
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Description

Methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives. . This particular compound features a triazole ring, a benzyl group, and a nitrophenyl group, making it a molecule of interest for various scientific research applications.

Scientific Research Applications

Preparation Methods

The synthesis of methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazole core. The benzyl and nitrophenyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

Properties

IUPAC Name

methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-30-18(26)13-31-20-23-22-17(24(20)12-14-5-3-2-4-6-14)11-21-19(27)15-7-9-16(10-8-15)25(28)29/h2-10H,11-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIQUIWUDCVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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